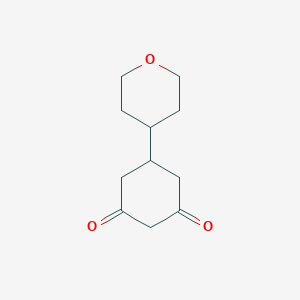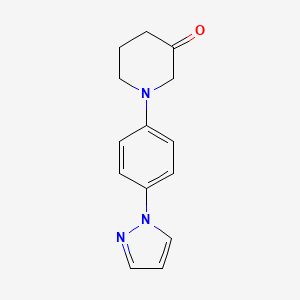
1-(4-pyrazol-1-ylphenyl)piperidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pyrazol-1-ylphenyl)piperidin-3-one is a heterocyclic compound that contains both pyrazole and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyrazol-1-ylphenyl)piperidin-3-one typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 1-(4-bromophenyl)pyrazole. This intermediate is then subjected to a nucleophilic substitution reaction with piperidin-3-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
1-(4-pyrazol-1-ylphenyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
1-(4-pyrazol-1-ylphenyl)piperidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-(4-pyrazol-1-ylphenyl)piperidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
1-(4-(1H-Pyrazol-4-yl)phenyl)piperidin-3-one: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(4-(1H-Pyrazol-3-yl)phenyl)piperidin-3-one: Another isomer with the pyrazole ring attached at a different position.
Uniqueness
1-(4-pyrazol-1-ylphenyl)piperidin-3-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for the development of new drugs and materials.
属性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-(4-pyrazol-1-ylphenyl)piperidin-3-one |
InChI |
InChI=1S/C14H15N3O/c18-14-3-1-9-16(11-14)12-4-6-13(7-5-12)17-10-2-8-15-17/h2,4-8,10H,1,3,9,11H2 |
InChI 键 |
RCOATHNNQSDXLT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CN(C1)C2=CC=C(C=C2)N3C=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)

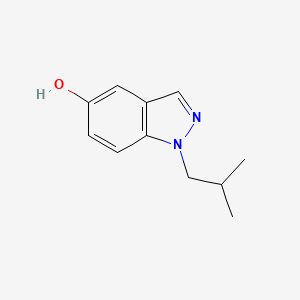
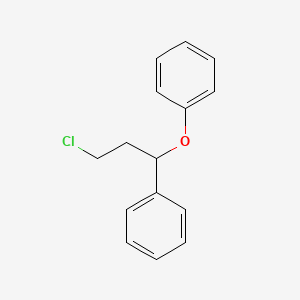
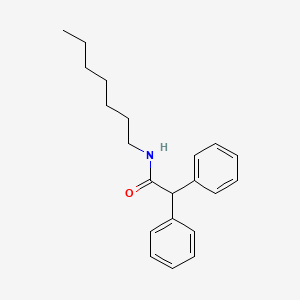
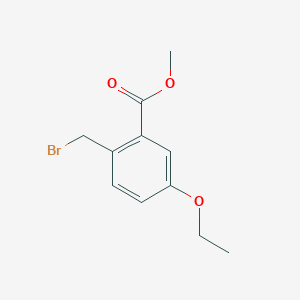
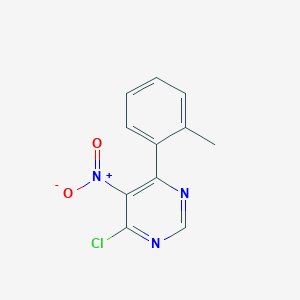
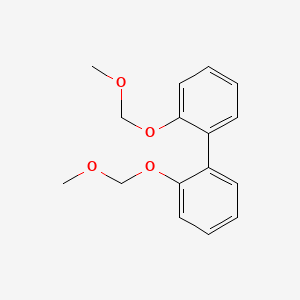
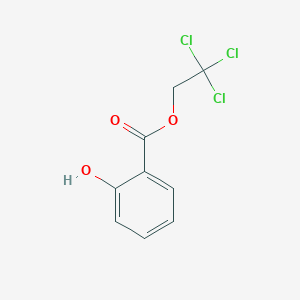
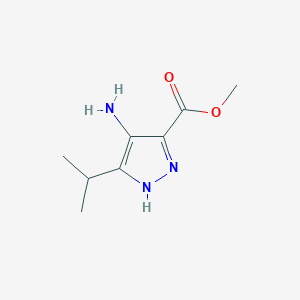

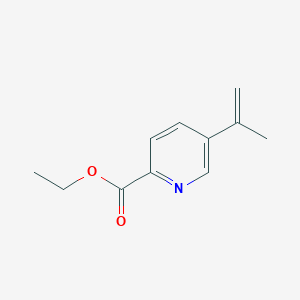
![6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)
